molecular formula C23H24N4O6 B2989877 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione CAS No. 1105220-88-9

1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2989877
CAS No.: 1105220-88-9
M. Wt: 452.467
InChI Key: SRMPQDSMCNZIQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione is a synthetic quinazoline-dione derivative featuring two distinct substituents:

  • Position 1: A 1,2,4-oxadiazole ring substituted at position 3 with a 3,4-dimethoxyphenyl group, linked via a methyl bridge to the quinazoline core.
  • Position 3: A 3-methoxypropyl chain.

The quinazoline-dione scaffold is associated with diverse biological activities, including kinase inhibition and anticancer properties. The 3,4-dimethoxyphenyl group enhances hydrophilicity, while the 3-methoxypropyl chain introduces conformational flexibility. Calculated molecular formula: C₂₃H₂₅N₄O₆ (MW: 453.5 g/mol).

Properties

IUPAC Name

1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxypropyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O6/c1-30-12-6-11-26-22(28)16-7-4-5-8-17(16)27(23(26)29)14-20-24-21(25-33-20)15-9-10-18(31-2)19(13-15)32-3/h4-5,7-10,13H,6,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMPQDSMCNZIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences and Implications

Compound A: Target Compound
  • Oxadiazole substituent : 3,4-dimethoxyphenyl (electron-donating groups).
  • Quinazoline-3 substituent : 3-methoxypropyl (flexible ether chain).
  • Molecular formula : C₂₃H₂₅N₄O₆.
  • Properties : Higher polarity due to methoxy groups; improved solubility but reduced lipophilicity (estimated logP: 1.8).
Compound B: 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione
  • Oxadiazole substituent : 2-chlorophenyl (electron-withdrawing group).
  • Quinazoline-3 substituent : Furfuryl (aromatic heterocycle).
  • Molecular formula : C₂₂H₁₅ClN₄O₄ (MW: 434.8 g/mol).

Comparative Data Table

Parameter Compound A (Target) Compound B
Molecular Formula C₂₃H₂₅N₄O₆ C₂₂H₁₅ClN₄O₄
Molecular Weight 453.5 g/mol 434.8 g/mol
Oxadiazole Substituent 3,4-dimethoxyphenyl 2-chlorophenyl
Quinazoline-3 Group 3-methoxypropyl Furfuryl
Estimated logP 1.8 2.9
Key Functional Groups Methoxy (polar), ether chain Chloro (lipophilic), furan (metabolically labile)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound's quinazoline-dione and oxadiazole moieties suggest multistep synthesis, likely involving cyclocondensation and alkylation. For example, analogous quinazoline-dione derivatives are synthesized via cyclocondensation of carbohydrazides in phosphorous oxychloride, followed by hydrolysis and alkylation with chloromethyl-oxadiazoles . Optimization may involve adjusting solvent polarity (e.g., using DMF for better solubility), temperature control during cyclization (60–100°C), and stoichiometric ratios of intermediates. Monitoring via TLC or HPLC is critical to minimize by-products.

Q. What spectroscopic and chromatographic techniques are recommended for structural validation?

  • Methodological Answer :

  • FT-IR : Confirm carbonyl stretches (C=O at ~1680–1700 cm⁻¹ for quinazoline-dione) and C-O-C vibrations (1250–1050 cm⁻¹ for methoxy groups) .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve methylene protons adjacent to oxadiazole (δ ~4.5–5.5 ppm) and methoxypropyl side chains (δ ~3.2–3.8 ppm). Compare with reported shifts for similar oxadiazole-quinazoline hybrids .
  • HPLC-MS : Ensure >95% purity using reverse-phase C18 columns and electrospray ionization (ESI-MS) for molecular ion verification.

Q. How is the compound’s solubility and stability assessed under experimental conditions?

  • Methodological Answer : Perform solubility screens in DMSO, PBS, and ethanol using nephelometry. Stability studies in buffer (pH 4–9) at 25°C/37°C over 48–72 hours, monitored via UV-Vis spectroscopy (λmax ~270–300 nm for aromatic systems). For oxidative stability, use H₂O₂ or Fe²⁺/ascorbate systems .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Methodological Answer :

  • Dose-Response Analysis : Test across a wide concentration range (0.1–100 µM) to identify therapeutic windows.
  • Selectivity Index (SI) : Compare IC₅₀ values for antimicrobial (e.g., bacterial MIC) vs. mammalian cell cytotoxicity (e.g., HepG2 cells). SI >10 indicates specificity .
  • Mechanistic Profiling : Use transcriptomics (RNA-seq) or proteomics to differentiate pathways affected in microbial vs. eukaryotic cells.

Q. What strategies are effective for improving metabolic stability without compromising activity?

  • Methodological Answer :

  • Structural Modifications : Replace metabolically labile groups (e.g., methoxypropyl with cyclopropylmethoxy) to reduce CYP450-mediated oxidation.
  • Prodrug Design : Introduce ester or amide prodrug moieties at the quinazoline-dione’s N-3 position, as seen in triazole derivatives .
  • In Vitro Microsomal Assays : Use liver microsomes (human/rat) with NADPH to identify major metabolites via LC-MS/MS.

Q. How can computational methods guide SAR studies for this compound?

  • Methodological Answer :

  • Docking Studies : Model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Validate with MD simulations (GROMACS) to assess binding stability.
  • QSAR Models : Develop 2D/3D-QSAR using descriptors like logP, polar surface area, and H-bond acceptors. Train models with bioactivity data from analogs .
  • ADMET Prediction : Use SwissADME or pkCSM to predict permeability (Caco-2), CYP inhibition, and hERG liability.

Data Contradiction and Experimental Design

Q. How to address discrepancies in reported synthetic yields for similar compounds?

  • Methodological Answer :

  • Reaction Monitoring : Use in situ FT-IR or Raman spectroscopy to track intermediate formation (e.g., oxadiazole ring closure).
  • By-Product Analysis : Isolate and characterize side products (e.g., via preparative HPLC) to identify competing pathways (e.g., over-alkylation).
  • Scale-Up Protocols : Test reproducibility under controlled conditions (e.g., flow chemistry for exothermic steps) .

Q. What experimental controls are critical in bioactivity assays to ensure reproducibility?

  • Methodological Answer :

  • Positive/Negative Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent-only controls (e.g., DMSO <1%).
  • Cell Viability Assays : Use resazurin or MTT to confirm cytotoxicity thresholds.
  • Blinding : Implement double-blinded scoring in antimicrobial disk diffusion assays to reduce bias .

Methodological Resources

  • Synthetic Protocols : Cyclocondensation in POCl₃ , alkylation with chloromethyl-oxadiazoles .
  • Analytical Tools : Potentiometric titrations for pKa determination , MD simulations for target binding .
  • Data Sources : Exclude non-peer-reviewed platforms (e.g., BenchChem) per user constraints.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.